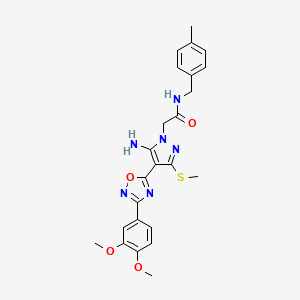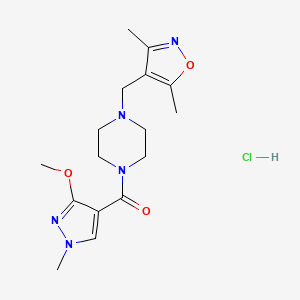
2-(Ethoxymethyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethoxymethyl)piperidine hydrochloride is a chemical compound with the CAS Number: 1909306-06-4 . It has a molecular weight of 179.69 . The compound is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . One method involves the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst . Another approach is the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid .Molecular Structure Analysis
The IUPAC name for this compound is 2-(ethoxymethyl)piperidine hydrochloride . The InChI code is 1S/C8H17NO.ClH/c1-2-10-7-8-5-3-4-6-9-8;/h8-9H,2-7H2,1H3;1H .Chemical Reactions Analysis
Piperidine, a key component of 2-(Ethoxymethyl)piperidine hydrochloride, is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . It plays a significant role in many chemical reactions and industrial processes .Aplicaciones Científicas De Investigación
1. Medicinal Chemistry and Drug Synthesis
2-(Ethoxymethyl)piperidine hydrochloride is used in medicinal chemistry. In a study by Bekircan and Bektaş (2008), ethyl imidate hydrochlorides were synthesized and used to form Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, indicating its application in the synthesis of novel compounds (Bekircan & Bektaş, 2008).
2. Analytical and Biochemical Research
In analytical toxicology, compounds similar to 2-(Ethoxymethyl)piperidine hydrochloride, such as arylcyclohexylamines, have been identified and characterized in biological matrices, underscoring its relevance in toxicological analyses and biochemical studies (De Paoli et al., 2013).
3. Chemical Synthesis and Organic Chemistry
The compound finds application in organic chemistry for the synthesis of different chemical structures. For instance, 3-methoxypiperidines have been transformed into 2-(bromomethyl)pyrrolidines, illustrating its utility in ring contraction and synthesis of novel chemical structures (Tehrani et al., 2000).
4. Pharmacological Research
In pharmacology, derivatives of piperidine, such as 2-(Ethoxymethyl)piperidine hydrochloride, are studied for their pharmacological effects. For example, research on cetirizine, a piperazine antihistamine, showcases the relevance of piperidine derivatives in developing medications for allergic reactions (Arlette, 1991).
5. Development of Novel Therapeutics
The compound also contributes to the development of novel therapeutic agents. Research on the cytotoxic effect of related compounds in breast cancer cells exemplifies its potential in cancer therapy (Siwek et al., 2012).
Mecanismo De Acción
While the specific mechanism of action for 2-(Ethoxymethyl)piperidine hydrochloride is not mentioned in the search results, piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
It is stored at room temperature . More detailed physical and chemical properties were not found in the search results.
Safety and Hazards
Direcciones Futuras
Piperidines, including 2-(Ethoxymethyl)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
2-(ethoxymethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-10-7-8-5-3-4-6-9-8;/h8-9H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUMZGCARHKXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2794284.png)

![3-[[4-(4-Methoxyphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2794289.png)
![2-(Thieno[3,2-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2794290.png)

![2-oxo-2-(m-tolylamino)ethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2794296.png)

![N-[1-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenecarboxamide](/img/structure/B2794298.png)





